
Copper(1+) fluoromethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) fluoromethanide is an organocopper compound that features a copper ion in the +1 oxidation state bonded to a fluoromethane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(1+) fluoromethanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with fluoromethane in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows:
CuCl+CH3F→Cu(CH3F)+Cl−
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+) fluoromethanide undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The fluoromethane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize copper(I) to copper(II).
Reduction: Reducing agents such as hydrazine or sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be facilitated by using bases or other coordinating solvents.
Major Products Formed
Oxidation: Copper(II) compounds such as copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various organocopper compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Copper(1+) fluoromethanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-fluorine bond formation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying copper metabolism.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism by which Copper(1+) fluoromethanide exerts its effects involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the fluoromethane ligand can engage in interactions with other molecules, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) chloride: Similar in terms of the copper(I) oxidation state but lacks the fluoromethane ligand.
Fluoromethane: Contains the fluoromethane ligand but does not have the copper(I) ion.
Copper(I) oxide: Another copper(I) compound but with different ligands and properties.
Uniqueness
Copper(1+) fluoromethanide is unique due to the presence of both the copper(I) ion and the fluoromethane ligand. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
114290-53-8 |
|---|---|
Molekularformel |
CH2CuF |
Molekulargewicht |
96.57 g/mol |
IUPAC-Name |
copper(1+);fluoromethane |
InChI |
InChI=1S/CH2F.Cu/c1-2;/h1H2;/q-1;+1 |
InChI-Schlüssel |
JHDWASPFFHBWKF-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]F.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


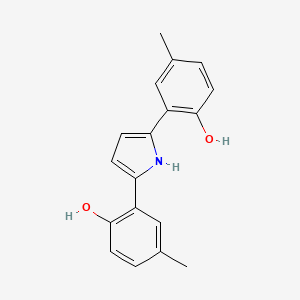

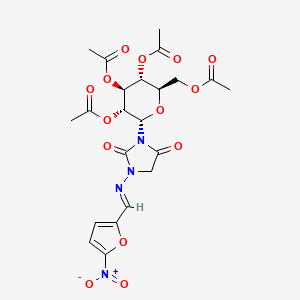
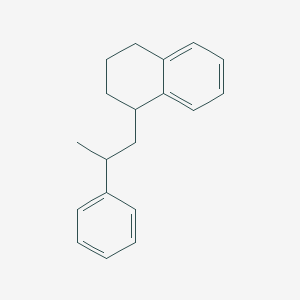
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
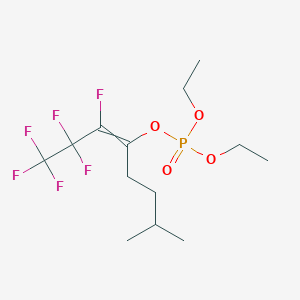
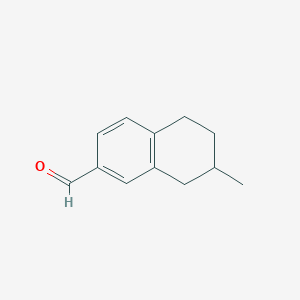
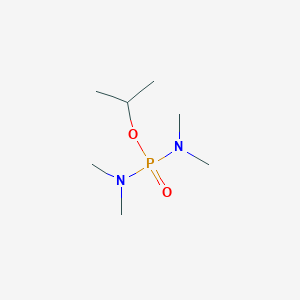
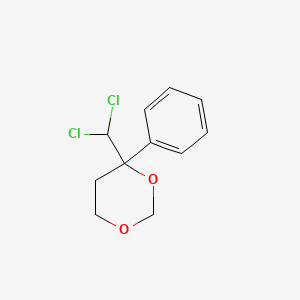

![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
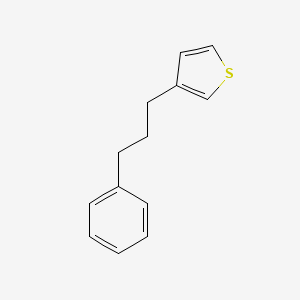
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
